
Tetradeca-1,3,5,7,9,11,13-heptayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-1,3,5,7,9,11,13-heptayne: is a linear polyacetylene compound with the molecular formula C14H2 It is characterized by the presence of seven triple bonds within its carbon chain, making it a highly unsaturated and reactive molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-1,3,5,7,9,11,13-heptayne typically involves the use of coupling reactions to form the multiple triple bonds. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its specialized nature and the challenges associated with handling highly reactive polyacetylenes. advancements in synthetic organic chemistry may lead to more efficient and scalable methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-1,3,5,7,9,11,13-heptayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Tetradeca-1,3,5,7,9,11,13-heptayne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tetradeca-1,3,5,7,9,11,13-heptayne involves its highly reactive triple bonds, which can interact with various molecular targets. The compound can undergo addition reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic structure and steric effects of the molecule.
Comparación Con Compuestos Similares
Tetradeca-1,3,5,7,9,11,13-heptene: A similar compound with alternating double bonds instead of triple bonds.
Hexadeca-1,3,5,7,9,11,13,15-octayne: A longer polyacetylene with eight triple bonds.
Octadeca-1,3,5,7,9,11,13,15,17-nonayne: An even longer polyacetylene with nine triple bonds.
Uniqueness: Tetradeca-1,3,5,7,9,11,13-heptayne is unique due to its specific arrangement of seven triple bonds, which imparts distinct chemical reactivity and properties. Its high degree of unsaturation makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
38646-98-9 |
|---|---|
Fórmula molecular |
C14H2 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
tetradeca-1,3,5,7,9,11,13-heptayne |
InChI |
InChI=1S/C14H2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H |
Clave InChI |
ZQKLKLCWCRVEAV-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CC#CC#CC#CC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


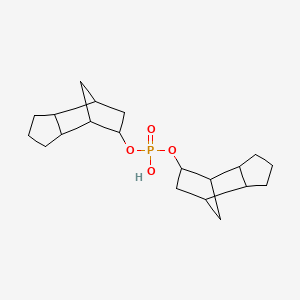
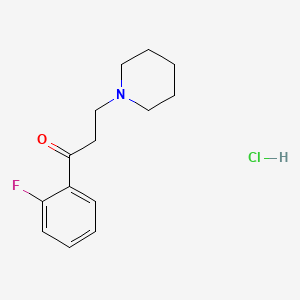
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
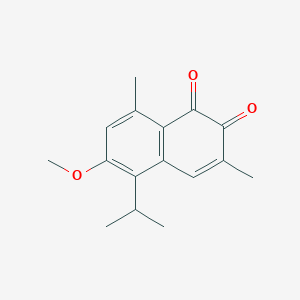
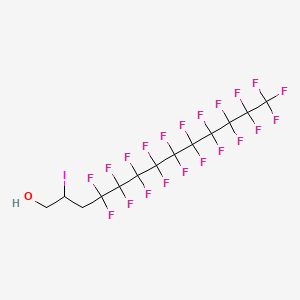
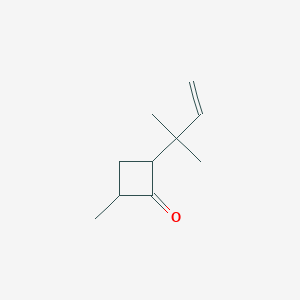
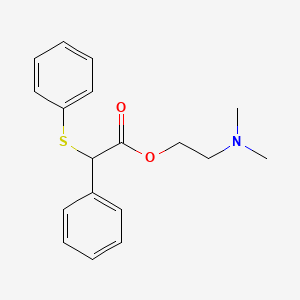

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)


